molecular formula C22H26N2O3S B2986436 1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898455-03-3

1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2986436
CAS No.: 898455-03-3
M. Wt: 398.52
InChI Key: XVUFPMQPEWYKNX-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrrolo[3,2,1-ij]quinoline sulfonamides, characterized by a tricyclic core fused with a sulfonamide group. The structure includes a 1-methyl substituent, a 2-oxo moiety, and an N-(4-phenylbutan-2-yl) side chain at the sulfonamide position. Its synthesis typically involves cyclocondensation reactions of pyrroloquinoline precursors with sulfonamide derivatives .

Properties

IUPAC Name

3-methyl-2-oxo-N-(4-phenylbutan-2-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-15(10-11-17-7-4-3-5-8-17)23-28(26,27)19-13-18-9-6-12-24-21(18)20(14-19)16(2)22(24)25/h3-5,7-8,13-16,23H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUFPMQPEWYKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC(C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrroloquinoline core and a sulfonamide moiety. Its molecular formula is C20H26N2O3SC_{20}H_{26}N_{2}O_{3}S with a molecular weight of approximately 378.5 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the pyrroloquinoline class. For instance, derivatives have been tested against various cancer cell lines including MCF-7 (breast cancer) and showed promising results:

CompoundCell LineIC50 (µM)Reference
Pyrroloquinoline Derivative AMCF-715
Pyrroloquinoline Derivative BMCF-710

These findings suggest that the structure of this compound may confer similar anticancer properties.

The mechanisms by which these compounds exert their anticancer effects often involve the modulation of key signaling pathways related to cell proliferation and apoptosis. For example, some studies indicate that pyrroloquinolines can inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion:

"Inhibition of IDO can enhance anti-tumor immunity by preventing local tryptophan depletion" .

Antimicrobial and Anti-inflammatory Effects

Compounds with similar structures have also demonstrated antimicrobial and anti-inflammatory properties. These activities are often attributed to their ability to interfere with bacterial cell wall synthesis and modulate inflammatory cytokine production.

Case Studies

A notable study examined the effects of a related compound on inflammatory markers in a murine model:

Treatment GroupInflammatory Marker Reduction (%)Reference
Control-
Compound C40

This indicates that modifications in the chemical structure can lead to significant variations in biological activity.

Comparison with Similar Compounds

N-Substituent Variations

  • 4-Phenylbutan-2-yl vs. Propyl (CAS: 898454-99-4): The phenylbutan-2-yl group increases lipophilicity (ClogP ~5.2 vs. The aromatic moiety may enhance π-π stacking in enzyme binding pockets .
  • Bromophenyl vs. Phenylbutan-2-yl (CAS: 898427-30-0) : Bromine introduces electronegativity, which could alter electronic interactions with targets. However, the steric bulk of phenylbutan-2-yl may better accommodate hydrophobic enzyme subpockets .

Core Modifications

  • Thiazolidinone Hybrids (e.g., ): The thioxothiazolidinone ring introduces additional hydrogen-bonding capacity, improving FXIIa inhibition (IC₅₀ = 0.8 µM) compared to sulfonamide-only analogs. The 4-chlorophenyl group further enhances activity through hydrophobic effects .
  • 4-Oxo Derivatives (CAS: 898462-87-8) : The 4-oxo group may stabilize the tricyclic core via intramolecular hydrogen bonding, affecting conformational flexibility and binding kinetics .

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